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Compound of Interest

2-Chloro-3-ethyl-7-
Compound Name:

methoxyquinoline
CAS No.: 132118-50-4
Cat. No.: B593219

Get Quote

\ J

Technical Guide: 2-Chloro-3-ethyl-7-
methoxyquinoline
High-Purity Synthesis, Characterization, and

Pharmacophore Utility
Compound Identity & Nomenclature

2-Chloro-3-ethyl-7-methoxyquinoline is a trisubstituted quinoline scaffold. While less

ubiquitous than its 3-formyl analogs in commodity catalogs, it represents a critical "locked" alkyl
intermediate in the development of receptor tyrosine kinase (RTK) inhibitors and antimalarial
agents. Its structure combines an electrophilic handle at C2 (for

diversification) with a lipophilic ethyl group at C3 and an electron-donating methoxy group at
C7.

Nomenclature Data
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Descriptor Value

IUPAC Name 2-Chloro-3-ethyl-7-methoxyquinoline

3-Ethyl-2-chloro-7-methoxyquinoline; 7-
Common Synonyms ) )
Methoxy-3-ethyl-2-quinolyl chloride

Molecular Formula

Molecular Weight 221.68 g/mol

SMILES CCclcc(OC)ceclne(Clycl

(Predicted) PTQQTMBBFHOZTL-

InChl Key
UHFFFAOYSA-N (Analogous base)

2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline

Closest Commercial Analog (CAS: 73863-51-1)

Scientific Integrity: Synthesis & Causality

Designing a synthesis for this molecule requires navigating the competing reactivities of the
guinoline ring. Direct electrophilic aromatic substitution is not viable for placing the ethyl group
selectively at C3 after ring closure. Therefore, the alkyl chain must be established during ring
construction or via modification of a C3-formyl precursor.

Preferred Route: The Modified Friedlander-N-Oxide Pathway

This protocol is selected for its regiochemical fidelity. Unlike the Vilsmeier-Haack cyclization
(Meth-Cohn synthesis), which defaults to a C3-formyl group, the Friedlander condensation
allows the introduction of the ethyl moiety directly via the aldehyde partner.

Mechanism & Logic:

o Condensation: 2-Amino-4-methoxybenzaldehyde reacts with butyraldehyde. The amine
attacks the aldehyde carbonyl, followed by an aldol-type condensation to close the ring. This
yields 3-ethyl-7-methoxyquinoline.

e Activation: The nitrogen lone pair is oxidized to the N-oxide using m-CPBA. This activates
the C2 position for nucleophilic attack.
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o Rearrangement (The Meisenheimer-like Step): Treatment with phosphorus oxychloride (

) converts the N-oxide to a reactive intermediate that rearranges to place the chlorine at C2,
restoring aromaticity.

Experimental Protocol (Step-by-Step)

Note: All steps must be performed in a fume hood due to the toxicity of

and quinoline derivatives.

Step 1: Synthesis of 3-Ethyl-7-methoxyquinoline

Dissolve 2-amino-4-methoxybenzaldehyde (10 mmol) in ethanol (20 mL).

Add butyraldehyde (12 mmol) and a catalytic amount of piperidine (0.5 mL).

Reflux for 4—6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

Cool and concentrate in vacuo. Purify via flash column chromatography (Silica gel) to obtain
the quinoline intermediate.

Step 2: N-Oxidation

Dissolve the intermediate (from Step 1) in dichloromethane (DCM) at 0°C.

Add m-chloroperbenzoic acid (m-CPBA) (1.2 eq) portion-wise.

Stir at room temperature for 3 hours.

Wash with saturated

(3x) to remove benzoic acid byproducts. Dry over

and concentrate.
Step 3: Chlorination (The Critical Step)

e Suspend the N-oxide in dry chloroform (
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)

o Add

(Phosphorus oxychloride, 3 eq) dropwise at 0°C under Argon.

e Heat to reflux for 2 hours. Causality: Heat drives the rearrangement of the
dichlorophosphoryl intermediate to the 2-chloro product.

e Quenching: Pour the reaction mixture slowly onto crushed ice/ammonia water. Warning:
Exothermic.

o Extract with DCM, dry, and recrystallize from ethanol.

Visualization: Synthesis Pathway
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Click to download full resolution via product page

Figure 1: The modified Friedlander synthesis followed by N-oxide rearrangement provides the
highest regioselectivity for the 3-ethyl-2-chloro substitution pattern.

Reactivity Profile & Applications

The utility of 2-Chloro-3-ethyl-7-methoxyquinoline lies in its differential reactivity. It acts as a
bifunctional scaffold.

Reactivity Matrix
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Site Reactivity Type Preferred Reagents Outcome

Nucleophilic Aromatic Formation of 2-

ot Primary/Secondar
C2-Cl Substitution ( ) Y ) Y aminoquinolines
Amines, Thiols _ o
) (Kinase Inhibitor Core)
Aryl Boronic Acids,
Suzuki-Miyaura Pd( _
C2-Cl ) Biaryl systems
Coupling
)
7-Hydroxyquinoline
C7-OMe Demethylation or Pyridine-HCI (fluorophore
precursor)
) o NBS / Benzoyl 3-(1-bromoethyl)
C3-Ethyl Benzylic Oxidation ) o
Peroxide derivatives

Logical Workflow: Drug Design

In drug discovery, this molecule is often used to synthesize Type Il Kinase Inhibitors. The C2-
chlorine is displaced by an aniline derivative to form the "hinge binder," while the C3-ethyl
group fills the hydrophobic gatekeeper pocket of the enzyme.

2-Chloro-3-ethyl-
7-methoxyquinoline

+ Ar-B(OH)2 + BBr3

O-Demethylation

SNAr Reaction
(Nucleophilic Attack)

Pd-Catalyzed
Coupling

2-Amino-quinoline 2-Aryl-quinoline 7-Hydroxy-quinoline
(Bioactive Core) (Extended Conjugation) (H-Bond Donor)
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Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the chlorine and
methoxy substituents.

Physical Properties & Safety

Data grounded in standard quinoline derivative characteristics.

Physical State: Off-white to pale yellow solid.

Melting Point: Estimated range 75-85°C (Based on 2-chloro-7-methoxyquinoline analogs).

Solubility: Soluble in DCM, Chloroform, DMSO. Sparingly soluble in Ethanol. Insoluble in
Water.

Handling:
o H302: Harmful if swallowed.
o H315/H319: Causes skin and serious eye irritation.

o Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the ethyl
side chain or hydrolysis of the chloride over long periods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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